molecular formula C9H17NO2 B2753728 (2R)-2-amino-2-cycloheptylacetic acid CAS No. 1690142-32-5

(2R)-2-amino-2-cycloheptylacetic acid

Cat. No. B2753728
CAS RN: 1690142-32-5
M. Wt: 171.24
InChI Key: GMLQOIMQMLOTNY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-amino-2-cycloheptylacetic acid” is a compound with the molecular formula C9H17NO2 . Its IUPAC name is also “this compound” and it has a molecular weight of 171.24.

Scientific Research Applications

Cyclodextrin Complexation

Cyclodextrins, with their ability to enhance protein stability, solubility, and taste masking, find applications in biological, pharmaceutical, and industrial settings. The inclusion properties of aromatic amino acids in cyclodextrin complexes highlight the potential of peptides, including "(2R)-2-amino-2-cycloheptylacetic acid" derivatives, in improving drug delivery systems and formulation stability (Caso et al., 2015).

Antioxidant Properties

The study of antioxidant activities of dipeptides underscores the crucial role of specific amino acid residues in radical scavenging. This research suggests that incorporating "this compound" into peptide structures could enhance their antioxidant capabilities, beneficial for pharmaceutical and nutraceutical applications (Zheng et al., 2016).

Building Blocks for Helical β-Peptides

"this compound" serves as a critical building block for helical β-peptides, illustrating its utility in creating novel peptide architectures with potential therapeutic applications. The ability to obtain enantiomerically pure forms of this amino acid enhances the design of peptides with specific biological activities (Berkessel et al., 2002).

Molecular Recognition

The compound's derivatives are used in molecular recognition, demonstrating their utility in distinguishing isomers through NMR or fluorescence spectroscopy. This application is crucial for developing analytical methods in chemistry and biology (Khanvilkar & Bedekar, 2018).

Drug Design Scaffolds

Cyclotides, as drug design scaffolds, offer a framework for the incorporation of bioactive peptide sequences. The stability and versatility of cyclotides suggest that amino acids like "this compound" could be instrumental in creating novel therapeutic agents targeting specific proteins or cellular receptors (Craik & Du, 2017).

Synthesis and Biological Activity

The synthesis of enantiomerically and diastereomerically pure derivatives highlights the compound's versatility in producing biologically active analogs. These activities include enhancing the understanding of amino acid's role in biological systems and developing new therapeutic agents (Shireman & Miller, 2001).

Super-Resolution Microscopy

Advancements in super-resolution microscopy benefit from the specific incorporation of functionalized noncanonical amino acids, indicating the potential of "this compound" derivatives in enhancing imaging techniques for biological research (Beliu et al., 2019).

properties

IUPAC Name

(2R)-2-amino-2-cycloheptylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLQOIMQMLOTNY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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